(1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol
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Overview
Description
(1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol: is an organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol typically involves the following steps:
Fluorination: The addition of fluorine atoms can be carried out using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reduction: The reduction of the intermediate compound to form the ethan-1-ol group can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes followed by reduction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction to form the corresponding alkane using strong reducing agents.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol exerts its effects is not well-documented. its interactions with molecular targets and pathways may involve the formation of hydrogen bonds, van der Waals interactions, and other non-covalent interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2-bromo-4-fluorophenyl)ethan-1-ol
- (1R)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol
- (1R)-1-(2-bromo-4,5-dichlorophenyl)ethan-1-ol
Uniqueness
- The presence of both bromine and fluorine atoms on the phenyl ring imparts unique chemical properties to (1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol, making it distinct from other similar compounds.
- The specific arrangement of substituents on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H7BrF2O |
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Molecular Weight |
237.04 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-4,5-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m1/s1 |
InChI Key |
YMIAASCLIWRHOY-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1Br)F)F)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1Br)F)F)O |
Origin of Product |
United States |
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